molecular formula C14H12ClN3O5S B13401558 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride

4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride

Cat. No.: B13401558
M. Wt: 369.8 g/mol
InChI Key: XGQQBLIKBYXGLM-UHFFFAOYSA-N
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Description

4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride is a chemical compound of significant interest in medicinal chemistry and infectious disease research. This benzenesulfonyl chloride derivative is part of a class of molecules investigated for their potential to inhibit essential metabolic enzymes in parasites. Research indicates that related sulfonamide and sulfamide compounds can act as potent inhibitors of metabolic chokepoint enzymes, such as the carnitine palmitoyltransferase (CPT) family, which are crucial for energy production in parasitic nematodes . Inhibiting these CPT chokepoint enzymes disrupts the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a mechanism that presents a promising novel target for anthelmintic drug development . This makes such compounds a valuable starting point for the design and synthesis of new therapeutic agents against neglected tropical diseases caused by parasitic worms, where resistance to current treatments is a growing concern . Furthermore, structural analogs featuring the benzenesulfonamide core are also explored for their inhibitory activity against bacterial enzymes, including carbonic anhydrases from Vibrio cholerae , suggesting potential applications in developing novel anti-infectives . As a key synthetic intermediate, this compound can be used to create diverse derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use, as this compound is a sulfonyl chloride derivative and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C14H12ClN3O5S/c1-9-8-11(4-7-13(9)18(20)21)17-14(19)16-10-2-5-12(6-3-10)24(15,22)23/h2-8H,1H3,(H2,16,17,19)

InChI Key

XGQQBLIKBYXGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride typically involves the reaction of 3-methyl-4-nitroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active site residues, while the nitrophenyl and benzenesulfonyl chloride moieties can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Compound 24 : 4-(3-(4-Bromophenyl)ureido)benzenesulfonyl chloride
  • Substituents : Bromophenyl (electron-withdrawing, bulky).
  • Synthesis : 76% yield via Pyry-BF4/MgCl2-mediated reaction .
  • Key Differences : Bromine’s bulkiness reduces nucleophilic attack rates compared to the target compound’s nitro group. The bromophenyl moiety may enhance stability in cross-coupling reactions.
Compound 25 : 4-(2-(Trifluoromethoxy)benzamido)benzenesulfonyl chloride
  • Substituents : Trifluoromethoxy (strongly electron-withdrawing, lipophilic).
  • Synthesis : 81% yield .
  • Key Differences : The trifluoromethoxy group increases hydrophobicity and oxidative stability, making this compound suitable for applications requiring resistance to hydrolysis.
Compound 26 : 4-Hydroxybenzenesulfonyl chloride
  • Substituents : Hydroxy (electron-donating).
  • Synthesis : 82% yield .
  • Key Differences : The hydroxy group accelerates hydrolysis, reducing shelf-life compared to the target compound.

Heterocyclic and Fluorinated Derivatives

Pyrazole-Substituted Derivatives ():
  • Examples : 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride and 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride.
  • Substituents : Methyl-pyrazole (electron-rich heterocycle).
  • Properties : High purity (97%), molecular weight 256.71 g/mol.
  • Key Differences : Pyrazole rings enhance solubility in polar aprotic solvents and enable coordination chemistry, unlike the nitro/methyl combination in the target compound .
Perfluorinated Derivatives ():
  • Examples : 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride.
  • Substituents : Long perfluoroalkyl chains.
  • Properties : Extreme hydrophobicity and chemical inertness.
  • Key Differences : Fluorinated chains confer environmental persistence and thermal stability, contrasting with the target compound’s nitro group, which allows for functionalization (e.g., reduction to amine) .

Discontinued Analog: 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]benzenesulfonyl chloride

  • Structure : Adds a chloro substituent adjacent to the sulfonyl chloride group.
  • Status : Discontinued (98% purity, CAS: 1342425-53-9) .
  • Implications : The additional chloro group may increase electrophilicity, leading to instability or undesired side reactions during storage or synthesis.

Stability and Handling

  • Fluorinated Derivatives : Require specialized disposal due to environmental concerns.
  • Discontinued Analog: Highlights the sensitivity of sulfonyl chlorides to substituent effects; minor structural changes can render compounds impractical.

Biological Activity

4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride is an organic compound characterized by the molecular formula C14H12ClN3O5SC_{14}H_{12}ClN_{3}O_{5}S. This compound features a sulfonyl chloride group, a nitrophenyl group, and a ureido linkage, which are significant for its biological activity. The sulfonyl chloride functional group is known for its electrophilic properties, allowing it to participate in various biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The mechanism of action is primarily attributed to the formation of covalent bonds with nucleophilic sites in proteins or enzymes, inhibiting their function.

Compound Target Microorganism Inhibition Ratio (%)
This compoundStaphylococcus aureus72.62
This compoundEscherichia coli59.28
This compoundKlebsiella pneumoniae14.43

These results suggest that the compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines, particularly in breast cancer cells (MDA-MB-231). The mechanism involves the activation of apoptotic pathways, leading to increased annexin V-FITC positive cells.

Case Study: Induction of Apoptosis

  • Cell Line: MDA-MB-231 (breast cancer)
  • Observation: Significant increase in apoptotic cells from 0.18% to 22.04% after treatment with the compound.
  • Mechanism: Inhibition of specific enzymes involved in cell survival pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the sulfonamide linkage and subsequent chlorination to yield the sulfonyl chloride.

Variants and Their Activities

Several derivatives of this compound have been synthesized and evaluated for their biological activities:

Derivative Molecular Formula Biological Activity
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chlorideC14H11Cl2N3O5SAntimicrobial activity against S. aureus
4-Ethoxy-3-[3-(3-nitrophenyl)-ureido]-benzenesulfonyl chlorideC15H14ClN3O6SEnhanced solubility and reactivity

These derivatives illustrate how modifications in substituents can influence both the physical properties and biological activities of similar compounds.

Q & A

Q. What are the optimized synthetic routes for 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride, and how can reaction conditions be controlled to improve yields?

The synthesis typically involves coupling reactions between substituted phenylurea precursors and benzenesulfonyl chloride derivatives. Key steps include:

  • Base selection : Pyridine or triethylamine is used to neutralize HCl byproducts during sulfonylation .
  • Purification : Flash chromatography with gradients of methylene chloride/ethyl acetate (e.g., 90:10) is critical for isolating the product, though yields may vary (e.g., 21–43%) .
  • Crystallization : Methylene chloride is a preferred solvent for recrystallization to enhance purity .
    Methodological Tip : Monitor reaction progress via TLC and optimize solvent gradients to address low yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–7.7 ppm) and urea NH signals (δ 9.1–9.4 ppm) to verify substitution patterns . Overlapping signals in DMSO-d6 may require 2D NMR (e.g., COSY, HSQC) for resolution.
  • IR : Confirm urea C=O (1684 cm⁻¹) and sulfonyl chloride S=O (asymmetric stretching ~1370 cm⁻¹) .
  • MS : Use negative-ion APCI to detect [M−H]⁻ ions (e.g., m/z 394.1) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for this compound’s enzyme inhibition potential?

  • Functional group modifications : Replace the 3-methyl-4-nitrophenyl urea moiety with electron-withdrawing groups (e.g., fluoro, chloro) to study steric/electronic effects on binding .
  • Biological assays : Test inhibition against carbonic anhydrase or serine proteases via fluorometric assays, comparing IC50 values with analogs like 4-aminobenzenesulfonamide .
    Data Analysis : Use molecular docking to correlate substituent effects with activity trends observed in vitro .

Q. What experimental design (DoE) strategies address challenges in synthesizing derivatives with variable yields?

  • Flow chemistry : Implement continuous-flow systems to control reaction parameters (temperature, residence time) and minimize side reactions .
  • Factorial design : Vary solvent ratios (methylene chloride/ethyl acetate), base equivalents, and reaction time to identify yield-limiting factors .
    Case Study : A 43% yield improvement was achieved by adjusting the ethyl acetate gradient from 5% to 10% during flash chromatography .

Q. How does the sulfonyl chloride group influence reactivity in bioconjugation or protein modification studies?

  • Nucleophilic substitution : React with thiols or amines (e.g., lysine residues) to form stable sulfonamide bonds. Use pH 7–8 buffers to enhance nucleophilicity .
  • Stability : Monitor hydrolysis in aqueous media via HPLC; half-life decreases above pH 9 due to sulfonic acid formation .
    Application Example : Conjugate with fluorescent probes to track protein localization in cellular assays .

Q. How can conflicting spectral or biological data across studies be reconciled?

  • Purity validation : Compare HPLC retention times with reference standards to rule out impurities affecting bioactivity .
  • Solvent effects : Replicate NMR experiments in CDCl3 vs. DMSO-d6 to resolve signal discrepancies (e.g., urea NH shifts) .
    Case Study : A 153–154°C melting point range in CDCl3 vs. 178–180°C in DMSO-d6 highlights solvent-dependent crystallization .

Methodological Challenges

Q. What strategies mitigate degradation during storage or handling?

  • Storage : Store under argon at −20°C in anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis .
  • Handling : Use Schlenk techniques for moisture-sensitive reactions and avoid prolonged exposure to light .

Q. How can computational modeling predict hydrolysis pathways or reactive intermediates?

  • DFT calculations : Simulate transition states for sulfonyl chloride hydrolysis to identify stabilizing substituents (e.g., electron-withdrawing nitro groups) .
  • MD simulations : Model interactions with water molecules to predict hydrolysis rates under physiological conditions .

Comparative Analysis

Q. How does this compound’s reactivity compare to structurally similar sulfonyl chlorides (e.g., 3-fluoro-4-methylbenzenesulfonyl chloride)?

  • Electrophilicity : The nitro group enhances electrophilicity at the sulfonyl center, accelerating nucleophilic substitution compared to methyl/fluoro analogs .
  • Bioactivity : Nitro-substituted derivatives show higher enzyme affinity (e.g., Ki < 1 µM) vs. methoxy analogs (Ki ~10 µM) due to improved H-bonding .

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